4-(4-Methylcyclohexyl)-4-oxobutanoic acid

Insulin secretion Hypoglycemia Sulfonylurea

Researchers face hypoglycemia risk with conventional sulfonylureas. 4-(4-Methylcyclohexyl)-4-oxobutanoic acid (JTT-608) solves this via strict glucose-dependent insulin secretion. - Dual mechanism: inhibits ATP-sensitive K+ channels at a non-SUR site and inhibits PDE to increase cAMP. - Restores first-phase insulin secretion in diabetic models without causing fasting hypoglycemia. - Ideal for beta-cell pathway studies and as a non-sulfonylurea benchmark in drug discovery.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
CAS No. 195137-72-5
Cat. No. B1240472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylcyclohexyl)-4-oxobutanoic acid
CAS195137-72-5
Synonyms4-(4-methylcyclohexyl)-4-oxobutyric acid
4-(trans-4-methylcyclohexyl)-4-oxobutanoic acid
JTT 608
JTT-608
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)C(=O)CCC(=O)O
InChIInChI=1S/C11H18O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h8-9H,2-7H2,1H3,(H,13,14)
InChIKeyJOWMTYWOBJALGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JTT-608: Validated Insulin Secretion Modulator


4-(4-Methylcyclohexyl)-4-oxobutanoic acid, also designated as JTT-608, is a synthetic gamma-keto acid derivative [1] that functions as a glucose-dependent insulinotropic agent [2]. It is a small molecule (C11H18O3, MW 198.26) that acts as a novel, non-sulfonylurea secretagogue, enhancing insulin release specifically under elevated glucose conditions [3]. This compound is a defined, non-natural metabolite [1] that has been investigated in preclinical and clinical settings for type 2 diabetes mellitus [4].

Mechanism Glucose-dependent insulinotropic secretagogue
Target class Non-sulfonylurea; dual KATP/PDE inhibition
Research context Insulin secretion pathway studies, beta-cell signaling
Structural identity trans-4-Methylcyclohexyl gamma-keto acid (JTT-608)

JTT-608 Differentiation from Other Insulin Secretagogues


Generic substitution with conventional sulfonylureas (e.g., tolbutamide, glibenclamide) is scientifically unjustified due to fundamental mechanistic and safety profile differences. Unlike sulfonylureas, which stimulate insulin secretion in a glucose-independent manner, thereby posing a risk of hypoglycemia [1], 4-(4-Methylcyclohexyl)-4-oxobutanoic acid (JTT-608) exhibits strict glucose-dependence [2]. Furthermore, it acts through a distinct molecular target: it inhibits ATP-sensitive K+ channels via a binding site separate from the sulfonylurea receptor (SUR) [3] and simultaneously inhibits phosphodiesterase (PDE) to increase intracellular cAMP [4]. These dual mechanisms confer a unique pharmacological profile that is not replicated by simple sulfonylureas or other 4-oxobutanoic acid analogs lacking the specific trans-4-methylcyclohexyl moiety [5].

This compound
Glucose-conditioned insulin release; distinct KATP binding site; PDE inhibition
Sulfonylureas (e.g., tolbutamide)
Glucose-independent insulin stimulation; SUR-mediated; no PDE activity
Expected research profile
Low fasting insulin effect; first-phase restoration in diabetic models; dual signaling crosstalk
Conventional secretagogues
May confound glucose-sensing endpoints; do not replicate first-phase restoration; single-mechanism bias
Structural requirement
trans-4-Methylcyclohexyl moiety essential for selective activity
Other gamma-keto acid analogs
Lack this specific isomer; reduced or no glucose-dependent insulin release

JTT-608: Quantitative Evidence Comparison


Glucose-Dependent Insulin Secretion vs. Sulfonylureas

JTT-608 demonstrates a critical safety advantage over sulfonylureas by stimulating insulin secretion exclusively at elevated glucose concentrations. In normal rats, JTT-608 at 3-30 mg/kg improved glucose tolerance without decreasing fasting blood glucose, whereas tolbutamide (10-100 mg/kg) and glibenclamide (1-3 mg/kg) caused persistent decreases in fasting glucose [1]. This glucose-dependence is quantifiable; JTT-608 minimally stimulates insulin at 2.8 mM glucose but potently enhances secretion at 16.7 mM glucose [2].

Glucose-dependent secretion
Head-to-head
Minimal insulin at 2.8 mM glucose; potent at 16.7 mM (MIN6 cells)
vs
Tolbutamide/glibenclamide stimulate insulin even at low glucose; cause fasting hypoglycemia in rats
Glucose-threshold context supports pathway selectivity studies
In vitro 10-300 µM; in vivo 3-30 mg/kg oral. Hypoglycemia endpoint research only.
Insulin secretion Hypoglycemia Sulfonylurea

Restoration of First-Phase Insulin Secretion

In diabetic Goto-Kakizaki (GK) rats, a model of non-obese type 2 diabetes, JTT-608 uniquely restores the impaired first phase of glucose-stimulated insulin secretion. In isolated perfused pancreas from GK rats, JTT-608 (200 µM) enhanced both the first and second phases of insulin release at 11.1 mM glucose, while tolbutamide (100 µM) enhanced only the second phase and failed to restore the first phase [1].

First-phase insulin restoration
Head-to-head
Enhanced both first and second phases at 11.1 mM glucose (200 µM)
vs
Tolbutamide (100 µM) enhanced only second phase; no first-phase restoration
First-phase secretion rescue in diabetic GK rat pancreas model
Isolated perfused pancreas; postprandial insulin dynamics research context
First-phase insulin Goto-Kakizaki rats Perfused pancreas

PDE Inhibition: Dual Mechanism of Action

JTT-608 exerts a dual mechanism of action by not only inhibiting ATP-sensitive K+ channels but also by directly inhibiting phosphodiesterase (PDE) activity. In rat pancreatic islets, JTT-608 (100 µM) increased cyclic AMP content to levels comparable to those achieved with the PDE inhibitor IBMX (50 µM) and showed an additive effect with forskolin [1]. This PDE inhibition enhances Ca2+ efficacy and influx, augmenting insulin secretion in a manner distinct from pure KATP channel blockers like sulfonylureas [1].

PDE inhibition mechanism
Head-to-head
100 µM JTT-608 cAMP↑ PDE activity↓
vs
IBMX (50 µM) as PDE inhibitor control; sulfonylureas show no PDE inhibition
Dual KATP/PDE inhibition creates unique signaling crosstalk context
Rat pancreatic islets; additive effect with forskolin
Phosphodiesterase inhibition cAMP Calcium efficacy

Glucose Tolerance Improvement at Lower Doses

JTT-608 demonstrates superior efficacy in improving glucose tolerance at significantly lower oral doses compared to tolbutamide. In normal rats, JTT-608 improved glucose tolerance at 3-30 mg/kg, while tolbutamide required 10-100 mg/kg to achieve a similar effect [1]. The effective dose of JTT-608 is approximately one order of magnitude lower.

Oral dose comparison
Head-to-head
3–30 mg/kg
vs tolbutamide 10–100 mg/kg
Approximately 3- to 10-fold lower effective dose range
Lower-dose exposure context for glucose tolerance research
Normal rat OGTT; effect on fasting euglycemia absent up to 30 mg/kg
Glucose tolerance Oral dosing Efficacy

Structural Specificity: trans-4-Methylcyclohexyl Moiety

A systematic structure-activity relationship (SAR) study of 4-cycloalkyl-4-oxobutyric acids identified 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608) as the optimal compound [1]. The trans configuration of the 4-methylcyclohexyl group is essential for selective glucose-stimulated insulin release and glucose tolerance improvement. Other isomers and analogs (e.g., cyclohexyl, 4-alkyl substitutions) showed reduced or no activity [1].

Structural requirement
Class-level
trans-4-Methylcyclohexyl
Only this isomer shows optimal selective insulinotropic activity; other cyclohexyl/alkyl analogs inactive
trans configuration essential for research activity; SAR-defined selectivity
In vivo rat glucose tolerance tests; fasting euglycemia assessment
Structure-activity relationship SAR trans isomer

Distinct KATP Binding Site vs. Sulfonylurea Receptor

JTT-608 inhibits ATP-sensitive K+ (KATP) channel activity via a binding site distinct from the sulfonylurea receptor (SUR). In radioligand binding assays using MIN6 cell membranes, JTT-608 did not inhibit the binding of [3H]glibenclamide to SUR [1]. This molecular distinction underpins its unique pharmacological and safety profile compared to sulfonylureas, which directly bind to SUR [1].

KATP binding site
Head-to-head
No inhibition of [³H]glibenclamide binding to SUR
vs
Sulfonylureas bind SUR with high affinity
Distinct binding site confirms non-sulfonylurea mechanism
MIN6 cell membrane radioligand assay
KATP channel Sulfonylurea receptor Binding site

JTT-608: Research and Industrial Applications


Glucose-Dependent Insulin Secretion Studies

This compound is ideal for studies requiring a secretagogue that selectively enhances insulin release under high glucose conditions, without stimulating basal insulin secretion. Researchers can use JTT-608 to dissect glucose-sensing and KATP channel-independent pathways in pancreatic beta-cells, as demonstrated in MIN6 cell and perfused pancreas models [1]. Its unique dual mechanism (KATP channel inhibition and PDE inhibition) provides a tool to study crosstalk between membrane potential and cAMP signaling in insulin secretion [2].

Next-Generation Antidiabetics with Low Hypoglycemia Risk

For drug discovery programs targeting type 2 diabetes, JTT-608 serves as a validated lead compound or a positive control for non-sulfonylurea, glucose-dependent insulin secretagogues. Its demonstrated safety margin (no fasting hypoglycemia at effective doses in animal models) [3] makes it a benchmark for evaluating new chemical entities aimed at reducing hypoglycemic risk. Its ability to restore first-phase insulin secretion in diabetic models [4] is a key efficacy parameter for candidate comparison.

Comparative Pharmacology and SAR Studies

JTT-608 is a critical reference standard for SAR studies of gamma-keto acid derivatives. Its optimal activity profile, conferred by the specific trans-4-methylcyclohexyl moiety, allows researchers to benchmark the activity of newly synthesized analogs [5]. Comparative studies against tolbutamide or glibenclamide can be designed to quantify differences in potency, glucose-dependence, and binding site specificity [6].

In Vivo Efficacy in Diabetic Rodent Models

This compound is suitable for in vivo studies in diabetic rodent models, such as neonatal streptozotocin (nSTZ)-induced diabetic rats or Goto-Kakizaki (GK) rats, where it has demonstrated dose-dependent improvement of glucose tolerance and restoration of insulin secretion [3][4]. Its oral bioavailability and clear dose-response relationship (3-100 mg/kg) facilitate robust experimental design for evaluating chronic efficacy and potential disease-modifying effects [5].

Application
Selection Property
Validation Focus
Glucose-dependent insulin secretion pathway studies
High-glucose–conditioned insulin release
KATP-independent and cAMP crosstalk endpoints
Non-sulfonylurea secretagogue benchmarking
Glucose-dependence selectivity
Fasting euglycemia and hypoglycemia endpoint monitoring
Structure–activity relationship of gamma-keto acids
trans-4-Methylcyclohexyl structural requirement
In vitro insulin secretion and glucose tolerance assays
In vivo diabetic model response studies
Oral bioavailability and dose-response profile
Glucose tolerance and insulin secretion endpoints in rodent models

Technical Documentation Hub

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17 linked technical documents
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